4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol

Rosuvastatin synthesis Pyrimidine condensation Process chemistry

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol (CAS 894787-95-2; C13H13FN2O; MW 232.25 g/mol) is a functionalised pyrimidine derivative that exists predominantly as the 1H-pyrimidin-2-one tautomer. The molecule carries a 4-fluorophenyl substituent at C-4 and an isopropyl group at C-6, a substitution pattern that places it at the core of the patented synthetic route to rosuvastatin calcium (Crestor™), the widely prescribed HMG-CoA reductase inhibitor.

Molecular Formula C13H13FN2O
Molecular Weight 232.25 g/mol
CAS No. 894787-95-2
Cat. No. B1624926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
CAS894787-95-2
Molecular FormulaC13H13FN2O
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC(=O)N1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2O/c1-8(2)11-7-12(16-13(17)15-11)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H,15,16,17)
InChIKeyQIYZIFYBNWCMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol (CAS 894787-95-2) – A Key Pyrimidin-2-ol Building Block for Rosuvastatin and Kinase-Focused Libraries


4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol (CAS 894787-95-2; C13H13FN2O; MW 232.25 g/mol) is a functionalised pyrimidine derivative that exists predominantly as the 1H-pyrimidin-2-one tautomer . The molecule carries a 4-fluorophenyl substituent at C-4 and an isopropyl group at C-6, a substitution pattern that places it at the core of the patented synthetic route to rosuvastatin calcium (Crestor™), the widely prescribed HMG-CoA reductase inhibitor . The compound is also a versatile scaffold for kinase-focused medicinal chemistry because the 2‑ol group enables regioselective alkylation, sulfonation, or halogen exchange to generate diverse screening libraries . Its combination of a defined synthetic provenance, well‑characterised analytical properties (Mp 215‑217 °C, HRMS, 1H‑NMR) , and direct commercial availability from ISO‑certified suppliers makes it a traceable, procurement‑ready intermediate for both process chemistry and early‑stage discovery.

Why Generic Substitution Fails for 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol


Superficially, analogues differing only in the C‑4 aryl halide (e.g., 4‑Cl instead of 4‑F) or in the C‑6 alkyl chain (e.g., methyl or tert‑butyl rather than isopropyl) might appear interchangeable. In practice, the C‑4 4‑fluorophenyl and the C‑6 isopropyl moieties are both explicit requirements of the primary rosuvastatin patent landscape, and their replacement would lead to a different downstream intermediate that is not recognised in the regulatory filing for the approved active pharmaceutical ingredient . Even if a generic substitution were synthetically feasible, the altered electronic properties of the pyrimidine ring (the 4‑F substituent is both a strong electron‑withdrawing group and a hydrogen‑bond acceptor) and the steric profile of the isopropyl group can shift reactivity in subsequent halogenation, cross‑coupling, or condensation steps, requiring re‑validation of the entire synthesis . Procurement of the exact CAS‑registered compound therefore avoids costly process deviation, preserves regulatory alignment, and ensures batch‑to‑batch consistency with the analytical reference data established in the originator’s Chemistry, Manufacturing, and Controls (CMC) dossier.

Product-Specific Quantitative Evidence for 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol


Validated 64% Isolated Yield in the Condensation Route to the Rosuvastatin Core

In the condensation reaction between urea and 1-(4-fluorophenyl)-4-methylpentane-1,3-dione, 4-(4-fluorophenyl)-6-isopropylpyrimidin-2-ol is obtained in 64% isolated yield after 40 h reflux in ethanolic HCl/isopropanol. This yield is reported specifically for the 4‑fluorophenyl/6‑isopropyl substitution pattern; substitution of the 4‑fluorophenyl group with a 4‑chlorophenyl group, or replacement of the isopropyl with a methyl group, would alter the electronic and steric environment of the dione substrate, potentially reducing conversion and shifting the impurity profile .

Rosuvastatin synthesis Pyrimidine condensation Process chemistry

Explicit Mention as a Novel Intermediate in the Rosuvastatin Patent Family

The compound is explicitly claimed as a novel intermediate in the 2006 AstraZeneca patent ‘Processes for the manufacture of rosuvastatin and intermediates’, which states that ‘4-(4-fluorophenyl)-6-isopropylpyrimidin-2-ol is believed to be novel and is provided as a further aspect of the invention’ . Its brominated congener (5‑bromo‑4‑(4‑fluorophenyl)‑6‑isopropylpyrimidin‑2‑ol; CAS 894787‑96‑3) is also explicitly claimed as a separate novel intermediate. The independent novelty attribution to each substitution state underscores that the non‑brominated starting material is the designated entry point for the novel process and cannot be replaced by the brominated analog (which would enter the synthetic sequence at a different stage) without deviating from the patented pathway.

Rosuvastatin Patent intermediat Novelty

High Crystallinity and Characterised Melting Point Differentiate this Intermediate from Oily or Low‑Melting Analogues

The target compound exhibits a sharp melting point of 215‑217 °C . This high melting range is indicative of a crystalline solid that can be purified by simple precipitation or recrystallisation, a valuable attribute in multi‑step synthesis where intermediate isolation is required. In contrast, 5‑bromo‑4‑(4‑fluorophenyl)‑6‑isopropylpyrimidin‑2‑ol has a reported melting point of approximately 111‑115 °C , while the 2‑chloro‑5‑bromo derivative is typically an oil or low‑melting solid at ambient temperature . The 100 °C melting‑point advantage directly facilitates purification, drying, and storage of the target intermediate without the need for column chromatography.

Crystallinity Melting point Purification

Computed Physicochemical Profile Supports Drug‑Like Properties Favourable for Fragment‑Based Screening

With a topological polar surface area (TPSA) of 46.01 Ų and a calculated LogP of 3.11, 4‑(4‑fluorophenyl)‑6‑isopropylpyrimidin‑2‑ol sits squarely within the Veber and Lipinski drug‑likeness space . For comparison, removal of the 2‑ol group to give 4‑(4‑fluorophenyl)‑6‑isopropylpyrimidine would drop the TPSA below 30 Ų while raising LogP above 3.5 (predicted), making the scaffold less compliant with criteria for oral bioavailability. The presence of the ionisable 2‑ol moiety also provides a vector for solubility optimisation via salt formation, a feature absent in the non‑hydroxylated analog.

Drug-likeness Fragment-based screening LogP

Demonstrated Regioselective Functionalisation: Enabling Diversification of the 2‑Position Without Compromising the Core

The 2‑ol group of the target compound undergoes clean sulfonylation with methanesulfonyl chloride to give the 2‑methanesulfonyloxy derivative, which is the immediate precursor to the N‑methyl‑N‑methylsulfonylamino intermediate required in the rosuvastatin sequence . Alkylation with methyl iodide similarly proceeds in good conversion to yield the 2‑methoxy ether. This regioselective reactivity at the 2‑position is possible because the 4‑fluorophenyl and 6‑isopropyl substituents electronically deactivate and sterically shield alternative sites on the pyrimidine ring. Replacing the 4‑fluorophenyl with a 4‑chlorophenyl group, or the isopropyl with a smaller methyl, would alter the steric and electronic balance, potentially leading to competing side‑reactions at C‑5 or N‑1 and complicating purification.

Regioselective functionalisation Sulfonylation Alkylation Late-stage diversification

Availability at NLT 98% Purity from ISO‑Certified Suppliers Enables Direct Use in Regulated Environments

The compound is commercially available with a purity specification of NLT (not less than) 98% from suppliers operating under ISO quality management systems . This purity level exceeds the typical 95% specification offered for many analogue pyrimidine intermediates from non‑certified sources. The availability of a high‑purity grade with documented quality control reduces the need for costly in‑house re‑purification and accelerates integration into GLP and GMP workflows, providing a clear procurement advantage over close analogs that may require additional preparative HPLC or recrystallisation before use.

Purity ISO certification Quality control

Best Research and Industrial Application Scenarios for 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol


Rosuvastatin Intermediate for Generic API Process Development

The compound is the immediate precursor to the 5‑bromo‑ and 5‑formyl‑pyrimidine intermediates that constitute the core of the rosuvastatin calcium synthesis. Process R&D groups developing generic or improved routes to rosuvastatin require multi‑hundred gram to kilogram quantities of this exact CAS‑registered intermediate to align their route with the reference listed drug’s CMC dossier . The documented 64% yield and high‑melting crystalline nature facilitate scale‑up and purification.

Kinase Inhibitor Fragment Library Construction

With a molecular weight of 232 Da, TPSA of 46 Ų, and a LogP of 3.1, the compound meets fragment‑based drug discovery (FBDD) criteria. Its 2‑ol group enables rapid alkylation or sulfonylation to generate diverse analogs for screening against kinase targets, including IGF‑1R, ALK, and JAK family kinases that are known to be inhibited by pyrimidine‑based chemotypes . The high purity (NLT 98%) minimises false positives in biochemical assays.

Coordination Chemistry and Metal‑Complex Screening

The 2‑ol moiety can act as a ligand for transition metals such as Cu²⁺ and Fe³⁺, forming complexes with potential catalytic or biological activity. The 4‑fluorophenyl group provides a spectroscopic handle (¹⁹F NMR) for monitoring complex formation and reaction kinetics. This application leverages the compound’s dual electrophilic and nucleophilic character, which is preserved by the absence of competitive ligating groups at C‑5 .

Reference Standard for Analytical Method Development and Validation

The availability of fully characterised ¹H NMR, HRMS, and melting point data makes the compound suitable as a reference standard for HPLC method development, impurity profiling, and stability‑indicating assays in quality control laboratories. Its high crystallinity and sharp melting point support its use as a calibration standard for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.